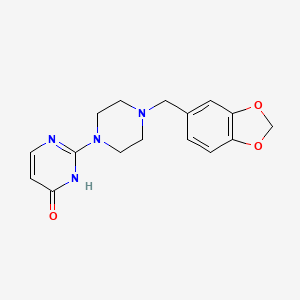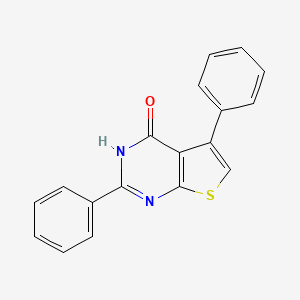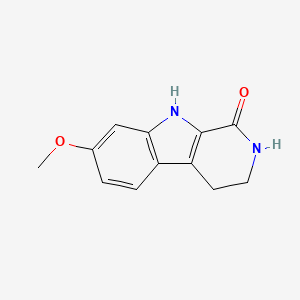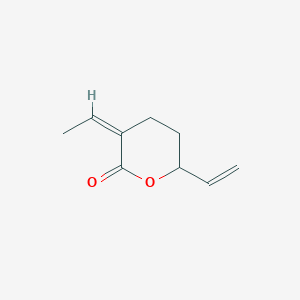![molecular formula C15H22O3 B14172673 4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane CAS No. 4568-67-6](/img/structure/B14172673.png)
4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This particular compound features a benzyloxy group attached to a propyl chain, which is further connected to a dioxolane ring. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 3-(benzyloxy)propyl bromide with 2,2-dimethyl-1,3-dioxolane in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF). The base, often potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or other reduced forms.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- (3-(Benzyloxy)propyl)magnesium bromide
Uniqueness
4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific structural features, such as the presence of a dioxolane ring and a benzyloxy group. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
4568-67-6 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
2,2-dimethyl-4-(3-phenylmethoxypropyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H22O3/c1-15(2)17-12-14(18-15)9-6-10-16-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 |
Clé InChI |
NDRNLILAEMQVKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)CCCOCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14172591.png)
![[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea](/img/structure/B14172596.png)


![5-{[3-(4-Fluorophenoxy)phenyl]methanesulfonyl}-1,2,4-thiadiazole](/img/structure/B14172623.png)

![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)



![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)

![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
